molecular formula C12H12N2O3S2 B2835961 Methyl 2-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)acetate CAS No. 403836-16-8

Methyl 2-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)acetate

Cat. No. B2835961
CAS RN: 403836-16-8
M. Wt: 296.36
InChI Key: WHJBBISUFMKOND-UHFFFAOYSA-N
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Description

The compound is a derivative of benzothiazole, which is a heterocyclic compound . Benzothiazoles and their derivatives have been explored for a variety of therapeutic applications, making this scaffold an interesting moiety for designing new broad-spectrum pharmacophores .


Synthesis Analysis

Benzothiazole derivatives can be synthesized by coupling substituted 2-amino benzothiazoles with other compounds . For example, a series of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl) ethylamino] benzamides derivatives were synthesized in good yield by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid .


Molecular Structure Analysis

The structure of benzothiazole derivatives can be analyzed based on IR, 1H, 13C NMR, and mass spectral data . The structure of a similar compound, 2-[(benzo[d]thiazol-2-ylamino)methyl]phenol, has been examined crystallographically .


Chemical Reactions Analysis

The chemical reactions involving benzothiazole derivatives are complex and can involve various steps . For instance, the intermediate compounds substituted N-(Benzo[d]thiazol-2-yl)-2-(phenylamino) benzamides were treated with 1-(2-chloro ethyl) piperidine hydrochloride to yield the final derivatives .

Scientific Research Applications

Antimicrobial Activity and Toxicity

  • Synthesis and Biological Evaluation: A study focused on synthesizing 2-[(benzazole-2-yl)thioacetylamino]thiazole derivatives, including compounds structurally related to Methyl 2-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)acetate. These compounds were evaluated for their antimicrobial activity and toxicity, indicating potential applications in developing new antimicrobial agents (Turan-Zitouni et al., 2004).

Aldose Reductase Inhibitors

  • Novel Compounds for Diabetic Complications: Another research synthesized iminothiazolidin-4-one acetate derivatives to evaluate them as aldose reductase inhibitors, highlighting their potential in treating diabetic complications. These compounds, including derivatives of the chemical , showed significant inhibitory effects on aldose reductase activity, offering insights into novel drug development for diabetic complications (Ali et al., 2012).

Corrosion Inhibition

  • Protection of Steel: Benzothiazole derivatives were investigated for their ability to inhibit corrosion of steel in acidic solutions. Studies found that such compounds, including those structurally similar to this compound, provide effective corrosion protection, making them valuable for applications in materials science and engineering (Hu et al., 2016).

Anticancer Activity

  • Evaluation of Anticancer Properties: Research into 4-thiazolidinones containing the benzothiazole moiety, including compounds related to the chemical of interest, showed promising anticancer activity. This suggests the potential of these compounds in developing new anticancer therapies (Havrylyuk et al., 2010).

Mechanism of Action

While the specific mechanism of action for your compound is not available, benzothiazole derivatives have been reported to have anti-inflammatory properties . They inhibit the cyclooxygenase (COX) enzymes, which are needed to convert arachidonic acid into thromboxane, prostaglandins (PGE2), and prostacyclin .

properties

IUPAC Name

methyl 2-[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]sulfanylacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O3S2/c1-17-11(16)7-18-6-10(15)14-12-13-8-4-2-3-5-9(8)19-12/h2-5H,6-7H2,1H3,(H,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHJBBISUFMKOND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CSCC(=O)NC1=NC2=CC=CC=C2S1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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